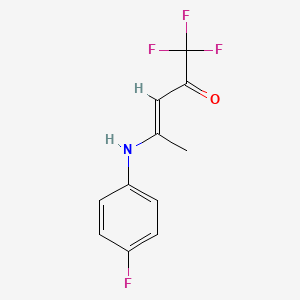
1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources .Physical And Chemical Properties Analysis
While the compound’s molecular weight is 247.19 g/mol, other physical and chemical properties like melting point, boiling point, and density are not provided in the available sources .Aplicaciones Científicas De Investigación
Reactions with Perfluoroalkylcarbanions
- Some Reactions of Perfluoroalkylcarbanions : Research by Dmowski and Woźniacki (1985) explores reactions involving perfluoroalkylcarbanions, specifically focusing on the isomerization and alkylation reactions leading to hydrofluorocarbons. This study highlights the unique reactivity of fluorinated compounds in polar solvents, which could relate to the reactivity of similar compounds like "1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one" (Dmowski & Woźniacki, 1985).
Polymerization and Fluorination Reactions
- Rapid Polymerization of Vinylpentafluorocyclopropane : A study conducted by Yang (2003) describes the polymerization of vinylpentafluorocyclopropane under specific conditions, leading to highly crystalline fluoropolyolefin. This process exemplifies the potential for creating fluorinated polymers with unique properties, which could extend to the synthesis and application areas of compounds like "this compound" (Yang, 2003).
Synthesis and Properties of Fluorinated Compounds
- Development of Direct Fluorination Technology : Kobayashi et al. (2003) report on the direct fluorination of 1,3-dioxolan-2-one, leading to fluorinated derivatives intended for lithium battery applications. This research underlines the significance of direct fluorination techniques in modifying the properties of organic compounds for specific technological applications, which could be relevant to the manipulation and use of "this compound" (Kobayashi et al., 2003).
Fluorination and its Effects on Reactivity
- Selective Difluoromethylation and Monofluoromethylation Reactions : Hu, Zhang, and Wang (2009) review methods for selectively introducing difluoromethyl and monofluoromethyl groups into organic molecules, highlighting the impact of fluorination on molecular reactivity and properties. Such transformations are crucial for designing molecules with desired biological activity or material properties, possibly including those related to "this compound" (Hu, Zhang, & Wang, 2009).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound forms an intramolecular n—h o hydrogen bond involving the amine and carbonyl groups, which strengthens the structure . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXORBYOOTQYWQJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

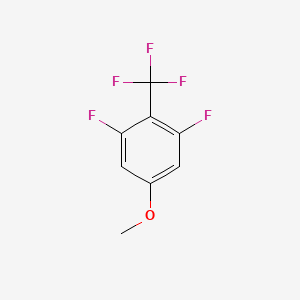
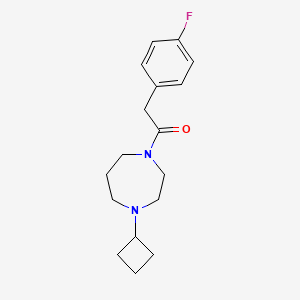

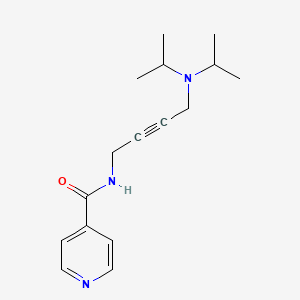

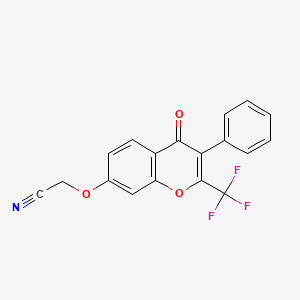
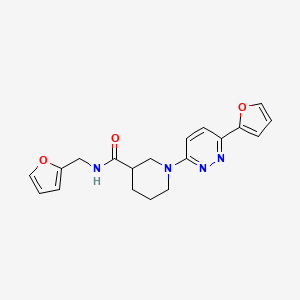

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)
![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)